molecular formula C21H30N2O4S B6520721 8-cyclohexanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-51-4

8-cyclohexanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B6520721
CAS RN: 896379-51-4
M. Wt: 406.5 g/mol
InChI Key: YIJUDQCPMXCVEM-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which is a bicyclic organic compound formed by two rings linked by one carbon atom . The presence of the cyclohexanecarbonyl, 4-methylbenzenesulfonyl, and 1-oxa-4,8-diazaspiro[4.5]decane groups suggest that it might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spiro[4.5]decane ring system and various functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on its functional groups. For instance, the sulfonyl group might undergo reactions like sulfonation and desulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors like its size, shape, functional groups, and the presence of the spirocyclic system would all influence its properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it’s used. Without more information, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

cyclohexyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-17-7-9-19(10-8-17)28(25,26)23-15-16-27-21(23)11-13-22(14-12-21)20(24)18-5-3-2-4-6-18/h7-10,18H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUDQCPMXCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyclohexanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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